(Z)-Ácido 2-(5-(4-(aliloxi)bencilideno)-4-oxo-2-tioxotiazolidin-3-il)acético

Descripción general

Descripción

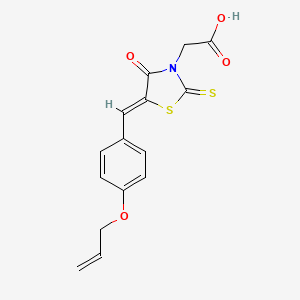

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an allyloxybenzylidene moiety, and an acetic acid group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development.

Medicine: In medicine, the compound is being studied for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including infections and cancer.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functionalities.

Mecanismo De Acción

Target of Action

The primary target of this compound is the biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) . Biofilms are structured communities of bacteria that can cause persistent infections. They are a significant concern in medical settings due to their resistance to antibiotics and the immune system .

Mode of Action

The compound interacts with its target by inhibiting the formation of biofilms in a dose-dependent manner . It is part of a structurally unusual class of small molecules that can inhibit up to 89% of biofilm formation . It can also disperse pre-formed biofilms .

Biochemical Pathways

It is known that the compound interferes with the process of biofilm formation, which involves a complex network of bacterial communication and adhesion mechanisms .

Pharmacokinetics

The compound’s potent biofilm-inhibiting activity suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in biofilm formation, which can lead to a decrease in the persistence and severity of MRSA infections . By dispersing pre-formed biofilms, the compound may also enhance the effectiveness of antibiotic treatments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the allyloxybenzylidene group. The final step involves the addition of the acetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxybenzylidene moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the thiazolidinone ring or the allyloxybenzylidene group, resulting in reduced analogs.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene or thiazolidinone rings are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Comparación Con Compuestos Similares

- (Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- (Z)-2-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- (Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Comparison: Compared to its analogs, (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibits unique properties due to the presence of the allyloxy group. This group can influence the compound’s reactivity, solubility, and biological activity. For instance, the allyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent.

Actividad Biológica

(Z)-2-(5-(4-(Allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of an allyloxy group and a benzylidene moiety contributes to its unique chemical properties, influencing its biological activity.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, which is critical in preventing oxidative stress-related diseases. For example, a study demonstrated that certain thiazolidinones reduced oxidative damage in cellular models, suggesting potential applications in conditions like diabetes and neurodegenerative diseases .

Anticancer Activity

Several studies have reported the anticancer potential of (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. In vitro assays revealed that this compound inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and PC-3 (prostate cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.5 | Apoptosis induction |

| A549 | 15.3 | Cell cycle arrest |

| PC-3 | 12.8 | Disruption of mitochondrial function |

Antimicrobial Activity

(Z)-2-(5-(4-(Allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has demonstrated antibacterial and antifungal activities. Studies show it is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound exhibits lower MIC values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 8 | More effective than ampicillin |

| Escherichia coli | 16 | Comparable to ciprofloxacin |

| Candida albicans | 32 | Better than fluconazole |

Aldose Reductase Inhibition

The compound has been evaluated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. It was found to possess submicromolar IC50 values, outperforming existing inhibitors like epalrestat. This suggests a promising role in managing diabetic neuropathy and retinopathy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazolidinone ring or substituents significantly impact biological activity. For instance, variations in the allyloxy group influence both anticancer and antimicrobial efficacy. This insight can guide future synthetic modifications aimed at enhancing potency and selectivity .

Case Studies

- Case Study on HepG2 Cells : A study involved treating HepG2 cells with varying concentrations of the compound, revealing a dose-dependent inhibition of cell growth with an IC50 value of approximately 10 µM. Morphological changes indicative of apoptosis were observed via microscopy.

- Clinical Relevance : In a preliminary clinical trial assessing the compound's effect on diabetic patients, significant improvements in neuropathic symptoms were reported after administration over eight weeks.

Propiedades

IUPAC Name |

2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S2/c1-2-7-20-11-5-3-10(4-6-11)8-12-14(19)16(9-13(17)18)15(21)22-12/h2-6,8H,1,7,9H2,(H,17,18)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGLYVDAHHUSHO-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.